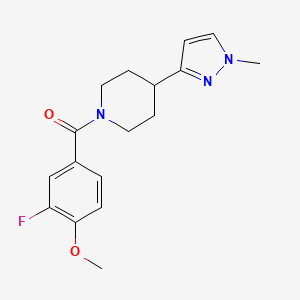

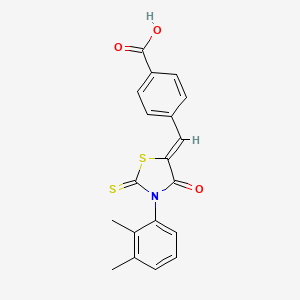

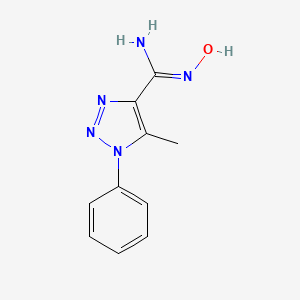

5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-methoxy-N,N-dimethyl-4-(3-nitrophenoxy)pyrimidin-2-amine is a chemical compound that has recently attracted significant attention. It is also known as N-[5-methoxy-4-(3-nitrophenoxy)-2-pyrimidinyl]-N,N-dimethylamine .

Molecular Structure Analysis

The molecular formula of this compound is C13H14N4O4 . Its molecular weight is approximately 290.27 g/mol.Physical And Chemical Properties Analysis

The molecular formula of this compound is C13H14N4O4, and its molecular weight is approximately 290.27 g/mol .Aplicaciones Científicas De Investigación

Antiviral Activity

- Antiviral Agents : A study on 2,4-diamino-6-hydroxypyrimidines substituted at the 5 position revealed their significant inhibitory activity against retrovirus replication in cell culture. Derivatives of this pyrimidine class showed marked inhibition of human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity, highlighting their potential as antiviral agents (Hocková et al., 2003).

Mechanism-Based Inhibition

- Enzyme Inhibition : The characterization of 5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione (ES936) as a mechanism-based inhibitor of NQO1 was reported. This study provided insights into the orientation and interaction of ES936 within the enzyme's active site, contributing to a deeper understanding of enzyme inhibition mechanisms (Winski et al., 2001).

Chemical Transformations

- Ring Transformations : Research into the conversion of 5-nitropyrimidine into pyridines and benzene derivatives through reactions with ketones demonstrated the flexibility of pyrimidine rings under certain conditions. This study offers valuable insights into synthetic chemistry, providing pathways for creating novel compounds (Barczyński & Plas, 2010).

Atmospheric Chemistry

- Atmospheric Degradation : Investigations into the atmospheric degradation of methoxyphenols, like those structurally similar to 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine, have been conducted. These studies reveal the pathways and products of atmospheric reactions involving NO₃ radicals, contributing to our understanding of air quality and pollutant behavior (Liu et al., 2012).

Corrosion Inhibition

- Corrosion Inhibitors : Novel Schiff bases, including compounds with nitrophenyl groups, have been synthesized and evaluated for their effectiveness as corrosion inhibitors. These studies demonstrate the potential of such compounds in protecting metals from corrosion in acidic environments, with applications in industrial processes (Pandey et al., 2017).

Propiedades

IUPAC Name |

5-methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O4/c1-23-15-11-18-16(12-6-3-2-4-7-12)19-17(15)24-14-9-5-8-13(10-14)20(21)22/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWQLARYQKCVEID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1OC2=CC=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2R,3S,4R)-2,3-Dihydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid](/img/structure/B2840186.png)

![{1-[(tert-butoxy)carbonyl]-6-cyano-1H-indol-3-yl}boronic acid](/img/structure/B2840189.png)

![N-(2,4-difluorophenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2840190.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2840192.png)

![2-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone](/img/structure/B2840193.png)

![1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-cycloheptylpiperidine-4-carboxamide](/img/structure/B2840196.png)